N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(17-8-4-7-13-5-2-1-3-6-13)19-11-14(12-19)21-16-18-9-10-22-16/h1-3,5-6,9-10,14H,4,7-8,11-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIWIGOKOFPMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions, often starting from β-amino alcohols or β-amino acids.
Coupling Reactions: The phenylpropyl group can be introduced through nucleophilic substitution reactions, where a phenylpropyl halide reacts with a nucleophilic azetidine derivative.
Final Coupling: The thiazole and azetidine moieties are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the carboxamide group can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Amines, alcohols, thiols for substitution reactions.
Major Products
Oxidation Products: Phenylpropanoic acid derivatives.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various azetidine derivatives with modified functional groups.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds similar to N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide exhibit significant analgesic properties. In a study involving various thiazole derivatives, it was found that certain compounds demonstrated superior analgesic activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like codeine. The mechanism of action involves the modulation of pain thresholds in animal models, which could translate to clinical applications for pain management .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a synthesis study of thiazole derivatives, several compounds exhibited notable activity against various bacterial strains. Specifically, derivatives with the thiazole ring were effective against pathogens resistant to common antibiotics, suggesting potential as novel antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profiles. Modifications to the azetidine and thiazole moieties can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different phenyl groups | Alters analgesic potency |
| Changing the length of the alkyl chain | Affects antimicrobial efficacy |
| Modifying functional groups on thiazole | Enhances binding affinity to target enzymes |
This table summarizes how structural modifications can lead to variations in activity, guiding future synthetic efforts.
Case Study 1: Analgesic Efficacy
In a controlled study assessing the analgesic effects of various thiazole-containing compounds, this compound was tested against a model of induced pain in rats. The results indicated that this compound significantly elevated pain thresholds compared to controls, suggesting its potential as a non-narcotic analgesic .
Case Study 2: Antimicrobial Resistance
Another case study focused on the antimicrobial efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound showed promising results in inhibiting bacterial growth in vitro. This highlights the compound's potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its structural modifications.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins, influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of azetidine.
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)piperidine-1-carboxamide: Contains a piperidine ring, offering different pharmacokinetic properties.
Uniqueness
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is unique due to its azetidine ring, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and applications compared to its analogs.
This compound’s combination of a thiazole ring and azetidine core makes it a versatile scaffold for developing new molecules with diverse functionalities and applications.
Biological Activity
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure consisting of an azetidine ring, a thiazole moiety, and a phenylpropyl group. The synthesis typically involves multi-step reactions, where the thiazole and azetidine intermediates are created through methods such as the Hantzsch thiazole synthesis and ring-opening polymerization of aziridines. The final product can be obtained via nucleophilic substitution reactions involving the azetidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 284.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various fungi such as Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported to be comparable to established antifungal agents like ketoconazole .
The biological activity of this compound can be attributed to its interaction with specific enzymes involved in microbial metabolism. For example, studies have shown that these compounds can inhibit the 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately cell death .
Case Studies
- Antifungal Efficacy : A study demonstrated that a derivative of thiazole exhibited an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal properties that warrant further investigation for clinical applications.
- Plant Growth Promotion : Another investigation found that certain synthesized compounds promoted rapeseed growth and increased seed yield and oil content, showcasing potential agricultural applications .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating that it may possess drug-like characteristics suitable for further development .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include azetidine ring protons (δ 3.5–4.5 ppm) and thiazole C-S coupling (¹³C ~160–170 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the azetidine-thiazole linkage and confirms substituent orientation. For example, bond angles near 109° confirm sp³ hybridization in the azetidine ring .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₂N₃O₂S: calc. 352.14, obs. 352.13) .
How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?
Advanced Research Question
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylpropyl chain to enhance metabolic stability .
- Bioisosteric replacement : Replace the thiazole oxygen with sulfur to assess impact on target binding .
- LogP modulation : Attach polar groups (e.g., hydroxymethyl) to the azetidine ring to improve solubility, as seen in related carboxamides .
Validation : Use in vitro permeability assays (Caco-2) and microsomal stability tests to correlate structural changes with ADME properties .
What methodologies are recommended for analyzing purity and stability during storage?
Basic Research Question
- HPLC-DAD/MS : Detect impurities (e.g., hydrolyzed azetidine or oxidized thiazole) with >95% purity thresholds .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via NMR or LC-MS. Lyophilization or inert atmosphere (N₂) prevents oxidation .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C typical for carboxamides) .
How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?
Advanced Research Question
- Kinetic isotope effects : Compare reaction rates (e.g., thiazole ring opening) using deuterated solvents to identify rate-determining steps .
- DFT calculations : Model transition states for azetidine ring-opening reactions under acidic/basic conditions .
- Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
